Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)-

Overview

Description

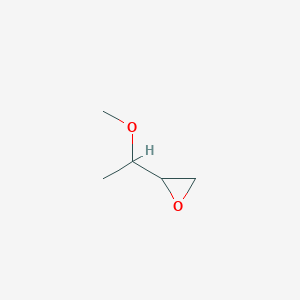

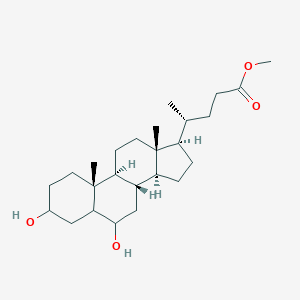

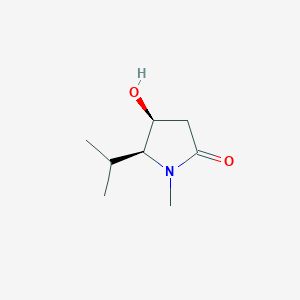

Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- (C24ME) is a naturally occurring bile acid found in many species of animals and humans. It is a major component of bile, which is an important fluid in the digestive system that helps to break down fats and other nutrients. C24ME is a derivative of cholic acid, which is a primary bile acid synthesized in the liver. It has been studied extensively in recent years due to its potential applications in pharmaceuticals and biomedicine.

Scientific Research Applications

Pharmacology and Therapeutics

Hyodeoxycholic acid methyl ester is being explored for its potential therapeutic applications due to its properties as a bile acid derivative. It may have roles in modulating bile acid pools and influencing cholesterol metabolism, which could be beneficial in treating cholesterol-related disorders .

Biochemical Research

In biochemical research, this compound serves as a standard for serum bile acid profiling using liquid chromatography-mass spectrometry (LC-MS) methods. This is crucial for understanding bile acid composition in biological samples and can aid in the study of liver function and diseases .

Anti-Aging Studies

Research into anti-aging has utilized Hyodeoxycholic acid methyl ester as a component of growth media to study its effects on the chronological lifespan of certain strains of yeast. This could provide insights into the mechanisms of aging and potential interventions .

Metabolic Studies

The compound is used in metabolic studies to understand the enterohepatic circulation of bile acids. It’s particularly useful in animal models to investigate the metabolism and regulatory mechanisms of bile acids .

Mechanism of Action

Target of Action

Hyodeoxycholic acid methyl ester, also known as Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- or ®-methyl 4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, is a secondary bile acid . It’s known that secondary bile acids typically interact with various receptors, such as g protein-coupled bile acid receptor 1 (gpbar1) and farnesoid x receptor .

Mode of Action

It’s known that bile acids can regulate lipid metabolism, glucose homeostasis, and immune response through acting on their receptors .

Biochemical Pathways

Hyodeoxycholic acid methyl ester, as a secondary bile acid, is likely involved in the enterohepatic circulation of bile acids . This process involves the absorption of bile acids from the intestine, transport to the liver, and subsequent secretion back into the intestine. Bile acids play a crucial role in dietary fat digestion and absorption, cholesterol homeostasis, and metabolism regulation .

Pharmacokinetics

It’s known that bile acids are well absorbed in the small intestine and undergo extensive enterohepatic circulation .

Result of Action

Bile acids, in general, are known to regulate various metabolic processes, including lipid metabolism and glucose homeostasis .

Action Environment

The action, efficacy, and stability of Hyodeoxycholic acid methyl ester are likely influenced by various environmental factors. These may include the pH of the gastrointestinal tract, the presence of other bile acids, and the composition of the gut microbiota, which plays a role in the conversion of primary to secondary bile acids .

properties

IUPAC Name |

methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21+,22+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDRDVHYVJQWBO-QWXHOCAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182834 | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

CAS RN |

2868-48-6 | |

| Record name | Methyl (3α,5β,6α)-3,6-dihydroxycholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2868-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002868486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3α,5β,6α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of Hyodeoxycholic acid methyl ester's insolubility in toluene in its extraction process?

A1: Hyodeoxycholic acid methyl ester forms a complex with toluene that is insoluble in the solvent itself []. This property is exploited to separate it from a mixture of bile acid methyl esters. After saponification and esterification of pig bile powder, the addition of toluene leads to the precipitation of the Hyodeoxycholic acid methyl ester-toluene complex, leaving other bile acid methyl esters, such as Chenodeoxycholic acid methyl ester, in the solution. This selective precipitation allows for the efficient extraction and purification of Hyodeoxycholic acid methyl ester from pig bile. [] - https://www.semanticscholar.org/paper/73c8b9680e77d197d5ee3f053435b5307c6e8757

Q2: How is Hyodeoxycholic acid methyl ester utilized in supramolecular chemistry?

A2: Hyodeoxycholic acid methyl ester serves as a valuable building block for synthesizing molecular tweezers []. Researchers utilized it as a 'spacer' molecule, connecting two Hyodeoxycholic acid units via carbamate or Schiff base linkages. This design creates a cavity between the Hyodeoxycholic acid units, enabling the molecular tweezers to selectively bind with guest molecules. This approach has been investigated for its potential in enantioselective recognition, specifically targeting D/L-amino acid methyl esters. [] - https://www.semanticscholar.org/paper/ae8176d6751db2b1474aef3f64b65733d2e6b3e5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)

![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)

![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)

![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)

![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)